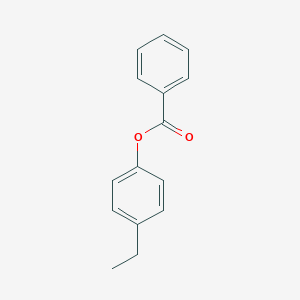

4-Ethylphenyl benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(4-ethylphenyl) benzoate |

InChI |

InChI=1S/C15H14O2/c1-2-12-8-10-14(11-9-12)17-15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

InChI Key |

XFBXLCBRKJYMCZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Ethylphenyl Benzoate and Analogues

Established Synthetic Routes for Benzoate (B1203000) Ester Formation

The formation of the ester linkage in benzoate compounds is typically achieved through several reliable and well-documented synthetic methodologies.

The most prevalent method for preparing benzoate esters is the Fischer-Speier esterification. This reaction involves treating a carboxylic acid (benzoic acid or its derivatives) with an alcohol in the presence of a strong acid catalyst. chemicalbook.comuomustansiriyah.edu.iq The mechanism begins with the protonation of the carbonyl group of the carboxylic acid, which increases its electrophilicity. The nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. uomustansiriyah.edu.iq To drive the reversible reaction towards the product, water is often removed, for example, by using a Dean-Stark apparatus or by using an excess of the alcohol reactant. chemicalbook.com

Commonly used catalysts include:

Strong Mineral Acids: Concentrated sulfuric acid is frequently used due to its low cost and effectiveness. chemicalbook.comuomustansiriyah.edu.iq

Other Acid Catalysts: Hydrogen chloride and p-toluenesulfonic acid are also effective catalysts for this transformation. uomustansiriyah.edu.iqgoogle.com

Metal-Based Catalysts: Tin(II) compounds have been successfully employed as catalysts, allowing for the preparation of high-purity benzoic esters. This method can sometimes simplify purification by avoiding a base treatment step, as the catalyst and its derivatives can be removed by filtration. google.com

An alternative to acid-catalyzed esterification involves the use of an acyl halide, such as benzoyl chloride, reacting with an alcohol. This reaction is often performed in the presence of a base, like pyridine, which neutralizes the HCl byproduct and acts as a catalyst. fip.org N-bromosuccinimide (NBS) has also been reported as an effective catalyst for the esterification of benzoic acid under mild conditions. mdpi.com

Modern organic synthesis has driven the development of more advanced, efficient, and environmentally friendly methods for producing benzoate esters. These approaches often offer advantages in terms of selectivity, reaction conditions, and catalyst reusability.

Solid Acid Catalysts: Heterogeneous solid acid catalysts are gaining prominence as alternatives to traditional liquid acids like H₂SO₄. mdpi.com For instance, a titanium-zirconium solid acid has been shown to effectively catalyze the synthesis of a series of methyl benzoate compounds from various benzoic acids and methanol (B129727). A key advantage of solid acids is their insolubility in organic solvents, which allows for easy recovery and reuse, reducing waste and environmental impact. mdpi.com

Enzymatic Synthesis: Biocatalysis using enzymes like lipases presents a green alternative for ester synthesis. unife.it The transesterification of methyl benzoate with benzyl (B1604629) alcohol, catalyzed by Lipozyme 435, can be performed in a solvent-less system. Such enzymatic reactions follow the principles of green chemistry by operating under mild conditions and offering high selectivity. unife.it

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times compared to conventional heating. fip.orgunife.it The synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate via the esterification of vanillin (B372448) with p-chlorobenzoyl chloride was achieved with high yield using microwave irradiation. fip.org This technique can also be combined with enzymatic catalysis to intensify the process further. unife.it

Specialized Reagents: For specific applications, novel derivatizing agents have been developed. N-succinimidyl benzoate (SIBA) has been synthesized and used as a reagent for the derivatization of aliphatic amines, facilitating their analysis by gas chromatography. nih.gov

Esterification Methodologies

Derivatization and Structural Modification of the Benzoate Core

The benzoate scaffold serves as a versatile platform for the synthesis of more complex molecules through various derivatization and modification strategies.

The functionalization of the phenyl rings of benzoate esters allows for the fine-tuning of their chemical and physical properties. A variety of substituents can be introduced using targeted synthetic reactions.

For example, a derivative of 4-ethylphenyl benzoate, specifically 3-(1H-benzo[d] Current time information in Bangalore, IN.nih.govnih.govtriazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethylbenzoate, has been synthesized and characterized, demonstrating the attachment of a more complex moiety to the benzoate core. nih.gov The synthesis of eugenyl benzoate derivatives with hydroxyl groups on the benzoate ring has been accomplished through the esterification of eugenol (B1671780) with precursors like salicylic (B10762653) acid. waocp.org Further modifications, such as the introduction of halogens, can be achieved through reactions like halohydrin formation. waocp.org The synthesis of 4-{[(4-methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate showcases the construction of a Schiff base ester, incorporating a long alkyl chain onto the benzoate ring. researchgate.net

Enzymatic dihydroxylation has also been used to introduce vicinal diols onto the benzoate ring system. A series of halogen-substituted methyl benzoate esters were subjected to this biotransformation, yielding hydroxylated products. researchgate.net

The benzoate ester motif is a key structural element in the assembly of large and intricate molecular architectures.

Macrocycles: Linear trimers of 5-aminoacyl-3-aminomethyl-benzoates have been synthesized on a solid phase and subsequently cyclized in solution to generate macrocyclic scaffolds. These structures provide large, differentially functionalized platforms suitable for molecular recognition studies. nih.gov

Nitrogen-Containing Scaffolds: Benzoates of hydroxamic acids have been used as precursors to nitrogen radicals. These reactive intermediates can be engaged in various radical cyclization sequences to produce complex nitrogen-containing scaffolds, as demonstrated in the total synthesis of natural products like (–)-dendrobine. beilstein-journals.org

Heterocyclic Systems: The phenyl benzoate moiety has been incorporated into various heterocyclic systems. For instance, an oxazolone (B7731731) derivative was used as a versatile precursor to build new scaffolds containing imidazole, oxazine, triazine, and triazole rings. researchgate.net In a different approach, a divergent synthesis strategy starting from spiroindane-1,3-diones can lead to 2-benzoylbenzoate esters, which are valuable photoremovable protecting groups. bohrium.com

Introduction of Substituents on Phenyl Moieties

Modern Synthesis Considerations

Green Catalysis: A major focus is the replacement of hazardous and non-recyclable catalysts. The use of reusable solid acid catalysts, such as titanium-zirconium oxides, for esterification avoids the production of acidic waste streams associated with sulfuric acid. mdpi.com Biocatalysis, employing enzymes like lipases in solvent-free conditions, represents an excellent green alternative that proceeds under mild temperatures and reduces waste. unife.it Another green protocol involves the oxidation of aldehydes to the corresponding esters using stoichiometric hydrogen peroxide with a recyclable selenium catalyst in an alcohol medium. mdpi.com

Process Intensification: Microwave-assisted synthesis is a key technology for process intensification. It can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and higher throughput. fip.orgunife.it

Research Findings on Microwave-Assisted Synthesis of Benzoate Esters

Studies have explored the microwave-assisted synthesis of a variety of benzoate esters, providing valuable insights into optimal reaction conditions. For instance, the synthesis of ethyl benzoate was successfully achieved with a 97% yield at a temperature of 170°C and a reaction time of just 5 minutes. uwlax.edu In another example, the esterification of benzoic acid in the presence of a catalytic amount of sulfuric acid under microwave conditions was completed in only 6 minutes. scispace.com

The choice of catalyst plays a crucial role in the efficiency of microwave-assisted esterification. While traditional acid catalysts like sulfuric acid are effective, newer catalysts have also been investigated. uwlax.eduijsdr.org N-fluorobenzenesulfonimide (NFSi), for example, has been identified as an efficient and selective catalyst for the direct esterification of aryl and alkyl carboxylic acids under microwave irradiation, achieving significant reductions in reaction time. mdpi.com

The power of the microwave irradiation is another critical parameter that influences the reaction outcome. In the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a derivative of vanillin, varying the microwave power had a direct impact on the product yield. An optimal yield of 89.09% was obtained at 120 watts, while higher power settings of 200 and 400 watts resulted in lower yields of 72.78% and 34.49%, respectively. fip.org This suggests that excessive microwave power can potentially lead to compound degradation. fip.org

The following tables summarize the findings from various studies on the microwave-assisted synthesis of benzoate esters and their analogues.

Table 1: Microwave-Assisted Synthesis of Various Benzoate Esters

| Ester Product | Reactants | Catalyst | Solvent | Microwave Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl benzoate | Benzoic acid, Ethanol (B145695) | Sulfuric acid | - | 170°C, 5 min | 97 | uwlax.edu |

| Methyl benzoate | Benzoic acid, Methanol | NFSi | - | 120°C, 30 min | Quantitative | mdpi.com |

| Butyl benzoate | Benzoic acid, n-Butanol | Sulfuric acid | - | 6 min | - | ijsdr.org |

| Substituted ethyl benzoate derivatives | Aromatic acids, Ethanol | Sulfuric acid | - | 100 W, 10 min | 95 | nih.gov |

This table is interactive. Users can sort and filter the data.

Table 2: Effect of Microwave Power on the Yield of 4-Formyl-2-methoxyphenyl-4-chlorobenzoate

| Microwave Power (Watts) | Yield (%) |

|---|---|

| 120 | 89.09 |

| 200 | 72.78 |

Data sourced from a study on the synthesis of vanillin derivatives. fip.org This table is interactive. Users can sort the data by clicking on the column headers.

These findings collectively underscore the efficiency and advantages of microwave-assisted synthesis for the preparation of benzoate esters. The ability to rapidly screen reaction conditions and achieve high yields in short timeframes makes it a valuable tool for modern organic synthesis.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy)

The vibrational spectrum of 4-Ethylphenyl benzoate (B1203000) is complex, featuring contributions from the benzoate group, the 4-ethylphenyl group, and the central ester linkage. The assignments of these vibrational modes are based on comparisons with similar molecules, such as p-tolyl benzoate, ethyl benzoate, and 4'-ethylacetophenone. ias.ac.inorgchemboulder.comnih.gov

Key vibrational modes include the carbonyl (C=O) stretch, which is characteristic of the ester group. For α,β-unsaturated or aromatic esters like 4-Ethylphenyl benzoate, this band appears as a strong absorption in the FT-IR spectrum, typically in the range of 1730-1715 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester group are also prominent, appearing as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

The aromatic rings contribute multiple bands. The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations, as well as C=C ring stretching vibrations (skeletal bands), occur in the fingerprint region (below 1600 cm⁻¹). For instance, bands around 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of aromatic ring skeletal vibrations. spcmc.ac.in

The ethyl group (-CH₂CH₃) also has distinct vibrational modes. Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups are expected in the 2985-2860 cm⁻¹ region. Bending (scissoring, wagging, twisting) vibrations for these groups appear in the 1470-1370 cm⁻¹ range.

Raman spectroscopy complements FT-IR, as it is particularly sensitive to the vibrations of the non-polar molecular framework. libretexts.org Vibrations of the benzene (B151609) rings are typically strong in the Raman spectrum. ias.ac.in For ethyl benzoate, characteristic Raman shifts include those for ring vibrations at approximately 617, 1002, and 1603 cm⁻¹. ias.ac.in

Conformational analysis, supported by theoretical calculations on analogous molecules like phenyl benzoate, suggests that the most stable conformation involves a near-planar arrangement of the ester group (C-O-C=O). nih.gov The rotational barriers around the Ph-O and Ph-C bonds influence the degree of conjugation and the precise frequencies of the vibrational modes. nih.gov

Table 1: Tentative Vibrational Assignments for this compound Data inferred from studies on analogous compounds like p-tolyl benzoate, ethyl benzoate, and other substituted aromatics. ias.ac.inorgchemboulder.comnih.gov

| Wavenumber/Frequency (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium-Weak | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Asymmetric Stretch (CH₃, CH₂) |

| ~2875 | Medium-Weak | Aliphatic C-H Symmetric Stretch (CH₃, CH₂) |

| ~1725 | Strong | C=O Carbonyl Stretch (Aromatic Ester) |

| ~1605, ~1500, ~1450 | Medium-Strong | Aromatic C=C Ring Skeletal Vibrations |

| ~1465 | Medium | Aliphatic C-H Bending (CH₂, CH₃) |

| ~1270 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1175, ~1120 | Strong | Phenyl-O Stretch, In-plane C-H Bending |

| ~1020 | Medium | Ring Breathing Mode (Substituted Benzene) |

| ~850 | Strong | Out-of-plane C-H Bending (para-disubstituted ring) |

| ~710 | Strong | Out-of-plane C-H Bending (monosubstituted ring) |

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence Spectroscopy)

Electronic spectroscopy probes the transitions between electronic energy states within the molecule upon absorption of ultraviolet (UV) or visible light. libretexts.org For this compound, the presence of two phenyl rings and a carbonyl group results in characteristic absorption and emission spectra.

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions involving the π-electron systems of the aromatic rings and the carbonyl group. The primary transitions expected are π → π* and, to a lesser extent, n → π*. askfilo.com

π → π Transitions:* These are high-intensity transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org Given the conjugated system extending across the benzoate moiety, these transitions are responsible for the strong absorption bands observed in the UV region. Studies on similar aromatic esters, such as 4-pentylphenyl 4-n-benzoate, identify the main absorbance as a global π*←π electronic transition. researchgate.netnih.gov

n → π Transitions:* This type of transition involves exciting an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group. askfilo.com These transitions are typically much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger bands. libretexts.org

The position and intensity of the absorption maximum (λmax) are sensitive to the solvent environment. In related benzoate esters, multiple, complex absorbance transitions have been observed in different solvents, indicating interactions between the solute and solvent molecules that affect the energy of the ground and excited states. nih.govresearchgate.net

When a molecule returns from an excited electronic state to its ground state by emitting a photon, the process is known as fluorescence. Aromatic esters like this compound are expected to be fluorescent. Research on analogous 4-pentylphenyl 4-n-benzoate derivatives indicates that fluorescence occurs from the lowest excited singlet state. researchgate.netresearchgate.net The emission spectrum is typically red-shifted (occurs at a longer wavelength) compared to the absorption spectrum. This phenomenon, known as the Stokes shift, arises from energy loss in the excited state due to vibrational relaxation before fluorescence emission occurs.

The fluorescence spectra of these types of molecules can be complex, with evidence suggesting the occurrence of both local fluorescence transitions and intramolecular charge transfer (ICT) in the excited state. researchgate.netnih.govresearchgate.net The ICT character arises from the potential for electron density to shift between the electron-rich 4-ethylphenyl ring and the benzoate portion of the molecule upon excitation.

Investigation of Electronic Transitions and Excited States

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of this compound provides a distinct set of signals that can be assigned to each unique proton in the molecule. The spectrum can be divided into the aromatic region and the aliphatic region.

Aromatic Region (δ ≈ 7.0–8.2 ppm): This region contains signals for the nine protons on the two phenyl rings.

Benzoate Ring Protons: The protons on the benzoate ring (derived from benzoic acid) typically show a characteristic pattern. The two protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing and anisotropic effects of the C=O group, appearing as a doublet or multiplet around δ 8.1-8.2 ppm. The protons meta and para to the carbonyl group are found further upfield, typically in the δ 7.4-7.6 ppm range. rsc.org

4-Ethylphenyl Ring Protons: The four protons on the 4-ethylphenyl ring constitute an AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the ester oxygen (H-c) are expected around δ 7.1-7.2 ppm, while the two protons ortho to the ethyl group (H-d) are expected at a slightly higher field, around δ 7.2-7.3 ppm. researchgate.net

Aliphatic Region (δ ≈ 1.2–2.7 ppm): This region contains the signals for the ethyl group.

Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the aromatic ring and are split by the three protons of the methyl group. They appear as a quartet around δ 2.6-2.7 ppm. researchgate.net

Methyl Protons (-CH₃): The three protons of the terminal methyl group are split by the two protons of the methylene group, resulting in a triplet around δ 1.2-1.3 ppm. researchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS). Data is predicted based on analysis of similar structures. rsc.orgresearchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d (doublet) | 2H | H-a (ortho to C=O) |

| ~7.60 | t (triplet) | 1H | H-b' (para to C=O) |

| ~7.48 | t (triplet) | 2H | H-b (meta to C=O) |

| ~7.25 | d (doublet) | 2H | H-d (ortho to ethyl) |

| ~7.15 | d (doublet) | 2H | H-c (ortho to oxygen) |

| ~2.70 | q (quartet) | 2H | -CH₂- (ethyl) |

| ~1.25 | t (triplet) | 3H | -CH₃ (ethyl) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum is instrumental in identifying all unique carbon environments within a molecule. For this compound, with its 15 carbon atoms, symmetry results in 11 distinct signals. While specific experimental data for this compound is not widely published, the chemical shifts can be accurately predicted based on established substituent effects and data from analogous compounds like 4-methylphenyl benzoate and ethyl benzoate. nih.gov

The expected chemical shifts are detailed in the table below. The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield. The carbons of the ethyl group (CH₂ and CH₃) are the most shielded and appear upfield. Aromatic carbons have shifts in the typical range of 120-150 ppm, with variations caused by their position relative to the ester and ethyl substituents.

Predicted ¹³C NMR Chemical Shifts for this compound (Data are predicted based on known substituent effects and analysis of similar compounds)

| Carbon Atom Label | Predicted Chemical Shift (ppm) | Description |

| C=O | ~165.2 | Carbonyl Carbon |

| C1' | ~148.5 | Aromatic C bearing the ester oxygen |

| C4' | ~141.8 | Aromatic C bearing the ethyl group |

| C1 | ~129.5 | Aromatic C bearing the carbonyl group |

| C2/C6 | ~130.1 | Aromatic C ortho to carbonyl |

| C4 | ~133.5 | Aromatic C para to carbonyl |

| C3/C5 | ~128.5 | Aromatic C meta to carbonyl |

| C2'/C6' | ~121.2 | Aromatic C meta to ethyl group |

| C3'/C5' | ~128.9 | Aromatic C ortho to ethyl group |

| -CH₂- | ~28.6 | Methylene Carbon |

| -CH₃ | ~15.5 | Methyl Carbon |

Note: The numbering scheme is provided in the compound table at the end of the article.

Two-Dimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR provides information about the chemical environment of nuclei, two-dimensional (2D) NMR experiments establish connectivity between atoms, confirming the molecular structure. For this compound, several 2D NMR techniques would be employed for unambiguous structural assignment, although specific published data is not available.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). Key expected correlations would be between the -CH₂- and -CH₃ protons of the ethyl group, and between adjacent protons on the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignments for the -CH₂- and -CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For this compound, key HMBC correlations would be observed from the protons on the 4-ethylphenyl ring (H2'/H6') to the ester carbonyl carbon (C=O), and from the protons on the benzoate ring (H2/H6) to the same carbonyl carbon, unequivocally establishing the ester linkage between the two aromatic moieties.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₅H₁₄O₂), the molecular weight is 226.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 226.

Fragmentation Pathway Analysis

The fragmentation pattern in a mass spectrum provides a molecular fingerprint that can be used for structural elucidation. The molecular ion of this compound is expected to undergo characteristic cleavages, primarily at the ester functional group.

The most prominent fragmentation pathway for esters is the alpha-cleavage, leading to the formation of a stable acylium ion.

Formation of the Benzoyl Cation: The most significant fragmentation is the cleavage of the C-O bond between the carbonyl group and the 4-ethylphenyl ring. This results in the formation of the highly stable benzoyl cation at m/z 105 . This is often the base peak in the spectrum of phenyl benzoates. The other fragment would be the 4-ethylphenoxyl radical.

[C₆H₅CO-OC₆H₄C₂H₅]⁺˙ → [C₆H₅CO]⁺ + [OC₆H₄C₂H₅]˙

Further Fragmentation of the Benzoyl Cation: The benzoyl cation (m/z 105) can further lose carbon monoxide (CO) to form the phenyl cation at m/z 77 .

[C₆H₅CO]⁺ → [C₆H₅]⁺ + CO

Fragmentation of the 4-Ethylphenyl Moiety: The ion corresponding to the 4-ethylphenoxy cation could also be observed at m/z 121 . This ion can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable ion at m/z 106 .

Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 226 | Molecular Ion | [C₁₅H₁₄O₂]⁺˙ |

| 121 | 4-Ethylphenoxyl Cation | [C₈H₉O]⁺ |

| 105 | Benzoyl Cation (likely base peak) | [C₇H₅O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

As of now, the specific single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases. However, studies on closely related structures, such as (E)-4-[1-(2-carbamothioylhydrazinylidene)ethyl]phenyl benzoate, have been reported, confirming the general structural motifs expected for benzoate esters. iucr.org A full analysis of this compound would require the growth of a suitable single crystal and subsequent diffraction analysis to determine its crystal system, space group, and unit cell dimensions.

Analysis of Molecular Geometry and Conformation

Without experimental crystallographic data, a detailed analysis of the precise molecular geometry of this compound in the solid state is not possible. However, based on the structures of similar aryl benzoates, certain conformational features can be predicted. iucr.org

The molecule is expected to be non-planar. There would be significant torsion angles around the C-O ester bonds. The dihedral angle between the planes of the two aromatic rings (the benzoate ring and the 4-ethylphenyl ring) is a key conformational parameter. In related structures, this angle is often substantial, preventing the molecule from adopting a fully planar conformation. iucr.org The bond lengths and angles within the benzene rings and the ethyl group would be expected to fall within standard, well-established ranges. A definitive analysis of the molecular geometry and the packing of molecules in the crystal lattice awaits experimental determination.

of this compound

A detailed scientific article on the advanced spectroscopic characterization, specifically focusing on intermolecular interactions and Hirshfeld surface analysis for the chemical compound “this compound,” cannot be generated at this time.

These analyses require a solved crystal structure of the compound, from which the precise three-dimensional arrangement of molecules in the solid state can be determined. The search results contained information on similarly named but structurally distinct and more complex molecules, such as 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethyl-benzoate and (4-Ethylphenyl) 4-(2-azidoethoxy)benzoate. Extrapolating data from these different compounds to describe this compound would be scientifically inaccurate and misleading.

The generation of a factually correct and authoritative article as per the specified outline is contingent on the availability of primary research data for the exact compound . Without such data, the requested content cannot be produced.

Reactivity and Mechanistic Pathways of Benzoate Esters

Fries Rearrangement and Retro-Fries Rearrangement Mechanisms

The Fries rearrangement is a significant reaction that converts a phenolic ester, such as 4-Ethylphenyl benzoate (B1203000), into a hydroxy aryl ketone. wikipedia.org This rearrangement can be initiated either by acid catalysis or by photochemical means. The reverse reaction is known as the retro-Fries rearrangement. rsc.org

The acid-catalyzed Fries rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxy ketones. wikipedia.orgbyjus.com This reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids. organic-chemistry.orgsigmaaldrich.com

The widely accepted mechanism proceeds through several steps:

A Lewis acid coordinates to the carbonyl oxygen atom of the ester. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen. wikipedia.orgbyjus.com

This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the rearrangement of the Lewis acid to the phenolic oxygen. wikipedia.orgbyjus.com

This generates a free acylium carbocation. wikipedia.orgbyjus.comorganic-chemistry.org

The acylium ion then attacks the aromatic ring in a classic electrophilic aromatic substitution reaction. wikipedia.orgbyjus.com

The regioselectivity of the reaction is highly dependent on the reaction conditions. Low temperatures favor the formation of the para-substituted product, whereas higher temperatures favor the ortho-isomer. wikipedia.orgbyjus.com This selectivity is attributed to the principles of kinetic versus thermodynamic control. The use of polar solvents also tends to favor the para-product, while non-polar solvents can favor the ortho-product. byjus.com

The retro-Fries rearrangement is the reverse process, where a 4-acylcyclohexa-2,5-dienone or a hydroxyaryl ketone converts back to the phenolic ester under acidic conditions. rsc.orgresearchgate.net For instance, 4-benzoyl-4-methylcyclohexa-2,5-dienone, an intermediate related to the Fries rearrangement of 4-methylphenyl benzoate (a close analog of 4-ethylphenyl benzoate), rapidly undergoes acyl migration in the presence of acid to give 4-methylphenyl benzoate. rsc.org This suggests a dissociation-recombination mechanism where the benzoyl cation can be trapped by other phenols, indicating the process can be intermolecular. rsc.org

Table 1: Product Distribution in the Fries Rearrangement of Phenyl Benzoate This table illustrates how reaction conditions can influence the product ratio in the Fries rearrangement.

| Catalyst | Solvent | Temperature (°C) | Ortho-Product Yield (%) | Para-Product Yield (%) | Reference |

| AlCl₃ | Ethylene Dichloride | Low | Lower | Higher | researchgate.net |

| AlCl₃ | Nitrobenzene | Low | Lower | Higher | researchgate.net |

| AlCl₃ | None (High Temp) | High | Higher | Lower | researchgate.net |

| PPA | - | 130 | - | Appreciable | oup.com |

Note: "PPA" refers to polyphosphoric acid. Specific yield percentages vary based on precise conditions and substrate.

In addition to the acid-catalyzed pathway, benzoate esters can undergo the photo-Fries rearrangement when exposed to UV light, even without a catalyst. sigmaaldrich.com This reaction proceeds via a free-radical mechanism. wikipedia.org

The photochemical pathway is generally understood as follows:

Absorption of a photon excites the ester molecule, leading to the homolytic cleavage of the ester's C-O bond. researchgate.netkpi.ua

This cleavage forms a radical pair (a benzoyl radical and a phenoxy radical) enclosed within a "solvent cage". researchgate.netunipv.it

Within the solvent cage, the radicals can recombine at the ortho or para positions of the phenoxy radical, yielding the corresponding 2-hydroxy- and 4-hydroxybenzophenone (B119663) derivatives. unipv.it

Alternatively, the radicals can diffuse out of the solvent cage. unipv.it The escaped phenoxy radical can abstract a hydrogen atom from the solvent to form a phenol (B47542) (e.g., 4-ethylphenol), which is a common byproduct of the reaction. researchgate.netkpi.ua

Electron-donating substituents on the phenyl benzoate, such as the ethyl group in this compound, have been found to increase the quantum yield of the photorearrangement. researchgate.net The product distribution is a result of the competition between in-cage recombination and out-of-cage diffusion. unipv.it

Table 2: Products of the Photo-Fries Rearrangement of Aryl Benzoates Irradiation of para-substituted aryl benzoates in various solvents yields a characteristic set of products.

| Substrate | Product 1 | Product 2 | Product 3 | Reference |

| p-Substituted Phenyl Benzoate | 2-Hydroxy-5-substituted-benzophenone | p-Substituted Phenol | Benzoic Acid | unipv.it |

| Phenyl Benzoate | 2-Hydroxybenzophenone (B104022) | 4-Hydroxybenzophenone | Phenol | kpi.uaunipv.it |

Acid-Catalyzed Rearrangements

Nucleophilic Reaction Mechanisms

The ester functional group in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This leads to several important reactions, including hydrolysis, alcoholysis, and aminolysis, all proceeding through a nucleophilic acyl substitution mechanism.

Hydrolysis is the cleavage of the ester by water to yield a carboxylic acid (benzoic acid) and an alcohol (4-ethylphenol). The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group for attack by water. evitachem.com Under basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the more stable phenoxide leaving group.

Alcoholysis is a transesterification reaction where an alcohol displaces the phenolic portion of the ester to form a new ester. researchgate.net For example, the reaction of this compound with methanol (B129727) would yield methyl benzoate and 4-ethylphenol (B45693). These reactions are often catalyzed by acids, bases, or enzymes like lipases. researchgate.net Studies on the reaction of substituted phenyl benzoates with potassium ethoxide in anhydrous ethanol (B145695) show that the reaction proceeds via attack from both the dissociated ethoxide ion (EtO⁻) and the ion-paired ethoxide (EtOK). koreascience.kr The ion pair is often more reactive, indicating that the alkali-metal ion (K⁺) acts as a Lewis acid catalyst, activating the carbonyl group towards nucleophilic attack. koreascience.kr

Reactions with amines or ammonia (B1221849) (aminolysis) convert benzoate esters into benzamides. The mechanism is analogous to hydrolysis and alcoholysis, where the amine acts as the nucleophile. For instance, the reaction of this compound with a primary amine (R-NH₂) would yield N-substituted benzamide (B126) and 4-ethylphenol.

Studies on related compounds have shown that dialkyl amines can induce the cleavage of benzoate esters. The proposed mechanism involves an initial rearrangement followed by amine-induced cleavage of the ester to yield the corresponding phenol and an N,N-dialkylbenzamide. In some cases, a neighboring amine group within the ester molecule itself can act as an intramolecular catalyst to facilitate hydrolysis. acs.org

The rate of nucleophilic substitution reactions of benzoate esters is highly sensitive to the electronic nature of the substituents and the pH of the medium.

The hydrolysis of esters exhibits significant pH dependence. acs.org A typical pH-rate profile for ester hydrolysis shows three regions:

Acid-Catalyzed Region (low pH): The rate is proportional to the H⁺ concentration.

pH-Independent Region (neutral pH): A plateau where the rate is dominated by the uncatalyzed reaction with water.

Base-Catalyzed Region (high pH): The rate is proportional to the OH⁻ concentration. acs.org

For certain substituted esters, such as 2-aminobenzoate (B8764639) esters, the hydrolysis rate can be pH-independent over a wide range (pH 4 to 8) due to intramolecular general base catalysis by the neighboring amine group. acs.org This intramolecular catalysis can lead to rate enhancements of over 100,000-fold at pH 4 compared to the standard hydroxide-catalyzed reaction. acs.org

Table 3: Kinetic Data for Ethanolysis of 4-Methylphenyl Benzoate at 25°C This table shows the dissected second-order rate constants for the reaction with dissociated ethoxide (kEtO⁻) and ion-paired potassium ethoxide (kEtOK), demonstrating the catalytic effect of the K⁺ ion.

| Rate Constant | Value (M⁻¹s⁻¹) | Reference |

| kEtO⁻ | 0.0513 | koreascience.kr |

| kEtOK | 0.760 | koreascience.kr |

Amine-Induced Reactions

Other Relevant Reaction Pathways for Ester Linkages

Beyond the common transformations of hydrolysis, transesterification, and reduction, benzoate esters such as this compound can participate in a variety of other mechanistically distinct reactions. These pathways, often involving radical intermediates, photochemical excitation, or metal catalysis, provide alternative routes for cleaving or modifying the ester functionality and the associated aromatic systems.

Fries Rearrangement (Thermal and Photochemical)

The Fries rearrangement is a notable reaction of aryl esters, including phenyl benzoates, that involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones. The reaction can be promoted thermally with Lewis acid catalysts or photochemically.

Thermal Fries Rearrangement: Catalyzed by Lewis acids (e.g., AlCl₃) or strong protic acids like trifluoromethanesulfonic acid (TFMS), the reaction is believed to proceed via an intermolecular mechanism. uni-stuttgart.deoup.com The catalyst coordinates to the carbonyl oxygen, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion and a phenoxide. The electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide, primarily at the ortho and para positions. The product distribution is often subject to thermodynamic control; o-hydroxyaryl ketones can be favored due to stabilization by intramolecular hydrogen bonding. uni-stuttgart.de Studies using polyphosphoric acid (PPA) as both a catalyst and solvent have shown that acylation of phenols with benzoic acids can occur through the initial formation of a phenyl benzoate ester, which then undergoes the rearrangement. oup.com

Photo-Fries Rearrangement: Irradiation of aryl benzoates with UV light (e.g., λ = 254 nm) can induce a similar rearrangement without the need for a catalyst. unipv.it The mechanism is understood to involve the homolytic cleavage of the carbonyl-oxygen bond upon photoexcitation, creating a radical pair (an acyl radical and a phenoxy radical) within a solvent cage. kpi.uaresearchgate.net Recombination of these radicals within the cage leads to the formation of ortho- and para-acyl cyclohexadienones, which then tautomerize to the final hydroxyketone products. unipv.it Radicals that escape the solvent cage can abstract hydrogen atoms from the solvent to form phenols and aldehydes as side products. unipv.itresearchgate.net

The selectivity of the photo-Fries rearrangement can be significantly influenced by the reaction medium. For instance, conducting the reaction in micellar media, such as sodium dodecyl sulfate (B86663) (SDS), has been shown to highly favor the formation of the 2-hydroxybenzophenone derivatives over other products. unipv.itacs.org

| Substrate (Aryl Benzoate) | Reaction Medium | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| p-Cresyl Benzoate | Cyclohexane | 2-Hydroxy-5-methylbenzophenone, p-Cresol | 20 (ketone), 25 (phenol) | unipv.it |

| p-Cresyl Benzoate | SDS Micelles (aq.) | 2-Hydroxy-5-methylbenzophenone | >90 | unipv.it |

| Phenyl Benzoate | Tetrachloroethane / TFMS (cat.) | o-Hydroxybenzophenone, Phenol | 25 (ketone), 21 (phenol) | uni-stuttgart.de |

| 3-Methoxyphenyl Benzoate | Tetrachloroethane / TFMS (cat.) | 2-Hydroxy-4-methoxybenzophenone | 78 | uni-stuttgart.de |

Electrochemical and Radical Anion Reactions

The electrochemical reduction of benzoate esters proceeds via the formation of a radical anion. The subsequent fate of this intermediate is highly dependent on the reaction conditions, particularly the presence of metal cations.

In aprotic solvents like dimethylformamide (DMF) and in the absence of coordinating metal ions, the radical anion of a benzoate ester is relatively stable but can undergo cleavage of the ester linkage to yield a benzoate ion. rsc.org However, in the presence of magnesium(II) ions (Mg²⁺), the reaction pathway shifts dramatically. The Mg²⁺ ions catalyze the rapid dimerization of the ester radical anion, leading to the formation of a diketone as the primary product, which can be reduced further. rsc.org

Aryl benzoate radical anions can also be generated chemically. Reaction of benzyl (B1604629) or naphthylmethyl benzoates with potent one-electron donors, such as the radical anion of fluoranthene (B47539) (FL⁻•), results in the formation of the ester radical anion. This intermediate rapidly undergoes cleavage of the CH₂–O bond. acs.org Furthermore, under visible light irradiation, electron donor-acceptor complexes can form between benzoate esters and a Hantzsch ester, leading to a single electron transfer (SET). The resulting benzoate radical anion undergoes fragmentation via β-scission to produce an alkyl radical and a carboxylate anion, a process that has been applied in metal-free deoxygenative coupling reactions. nih.gov

Pyrolysis

In the gas phase at high temperatures, benzoate esters undergo thermal decomposition, or pyrolysis, in a process distinct from hydrolysis or acid-catalyzed rearrangements. The reaction proceeds through a concerted, unimolecular elimination mechanism involving a six-membered cyclic transition state. rsc.orgcdnsciencepub.com For a compound like this compound, this would involve the abstraction of a β-hydrogen from the ethyl group by the carbonyl oxygen, leading to the concerted cleavage of the C–O and C–H bonds. The products are benzoic acid and the corresponding alkene (ethene). Studies on substituted 1-arylethyl benzoates have shown that the transition state possesses significant polar character, as the reaction rates correlate well with Hammett σ⁺ values, indicating the development of positive charge at the α-carbon of the alcohol moiety in the transition state. rsc.org

| Ester Type | Reaction | Key Mechanistic Feature | Typical Products | Reference |

|---|---|---|---|---|

| 1-Arylethyl Benzoates | Pyrolysis | Six-membered cyclic transition state | Benzoic acid, Styrene derivatives | rsc.org |

| t-Butyl Phenylacetates | Pyrolysis | Six-membered cyclic transition state | Phenylacetic acid, Isobutene | rsc.org |

| Ethyl Benzoates | Pyrolysis | Cyclic transition state with minimal steric effects | Benzoic acid, Ethene | cdnsciencepub.com |

Materials Science Applications and Advanced Functional Properties

Liquid Crystalline Properties and Mesophase Behavior

Phenyl benzoate (B1203000) derivatives are a cornerstone in the development of liquid crystal materials due to their chemical stability and the tunability of their mesomorphic properties. These compounds consist of a rigid core of two phenyl rings linked by an ester group, with terminal substituents that significantly influence their liquid crystalline behavior. tandfonline.com The elongated, rod-like (calamitic) shape of these molecules is essential for the formation of anisotropic liquid crystal phases.

The characterization of thermotropic liquid crystals, which exhibit phase transitions dependent on temperature, is primarily conducted using two key techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). researchgate.netsemanticscholar.orgbenthamdirect.com

Polarized Optical Microscopy (POM): This technique is used to identify the type of mesophase by observing the unique optical textures that form as the material is heated and cooled. For example, nematic phases typically show "Schlieren" or "threaded" textures, while smectic phases form "focal conic" or "fan-shaped" textures. rsc.orgresearchgate.net

Differential Scanning calorimetry (DSC): DSC is employed to precisely measure the temperatures and enthalpy changes (ΔH) associated with phase transitions. kaust.edu.sa Sharp peaks in a DSC thermogram indicate a transition from a crystalline solid to a liquid crystal phase, while smaller peaks often signify transitions between different mesophases or from a mesophase to the isotropic liquid state. kaust.edu.sa These methods have been extensively used to study various phenyl benzoate derivatives, establishing clear relationships between molecular structure and thermal properties. semanticscholar.orgbenthamdirect.comtandfonline.com

The family of phenyl benzoate esters can exhibit several types of mesophases, primarily nematic and smectic phases. The specific phase that forms is highly dependent on the molecule's structure. tandfonline.com

Nematic (N) Phase: This is the least ordered fluid mesophase, where the molecules have long-range orientational order (they tend to point in the same direction) but no long-range positional order. semanticscholar.org Simple, two-ring phenyl benzoate derivatives, such as the close analogue 4-pentylphenyl 4-methylbenzoate, are often purely nematogenic. ossila.com The nematic phase is crucial for the operation of twisted nematic (TN) and super-twisted nematic (STN) display devices. google.com

Smectic (Sm) Phase: In smectic phases, molecules possess orientational order and are also arranged in layers, giving them one-dimensional positional order. tandfonline.com The tendency to form smectic phases increases with the length of the terminal alkyl chains, as these promote stronger intermolecular attractions. benthamdirect.comx-mol.com For example, some homologous series of benzoates show a transition from nematic to smectic behavior as the alkyl chain length increases. tandfonline.comresearchgate.net

Columnar (Col) Phases: Columnar phases are less common for calamitic molecules like 4-ethylphenyl benzoate and are typically observed in disc-shaped (discotic) or some complex bent-core molecules.

The utility of phenyl benzoate liquid crystals in display technology stems from their anisotropic dielectric and optical properties. When an external electric field is applied, the molecules align, changing the material's refractive index and allowing for the modulation of light. google.comgoogle.com

Key electro-optical applications include:

Electrically Controlled Birefringence (ECB): This is the fundamental principle behind most liquid crystal displays (LCDs). google.com

Twisted Nematic (TN) and Super-Twisted Nematic (STN) Displays: Phenyl benzoate derivatives are essential components in liquid crystal mixtures designed for these display modes. google.com

Ferroelectric Liquid Crystals (FLCs): While simple phenyl benzoates are not ferroelectric, more complex chiral derivatives, such as certain biphenyl (B1667301) benzoates, can exhibit a chiral smectic C (SmC*) phase. researchgate.net These materials possess spontaneous polarization, leading to much faster switching times, which is advantageous for advanced display applications. researchgate.netresearchgate.net

Polymer-dispersed liquid crystals (PDLCs) are composite materials where micrometer-sized droplets of a liquid crystal are embedded within a solid polymer matrix. nih.gov These films can be switched from a light-scattering, opaque state (field-off) to a transparent state (field-on). google.com

In the "off" state, the liquid crystal directors within the droplets are randomly oriented, causing a refractive index mismatch with the polymer matrix, which scatters light. When an electric field is applied, the directors align, the refractive indices match, and the film becomes transparent. Phenyl benzoate derivatives are frequently used as the liquid crystal component in PDLCs for applications such as smart windows, privacy screens, and light shutters. google.comscientific.net For instance, studies on the nematic liquid crystal 4-cyanophenyl 4-n-hexyl benzoate dispersed in a polymer matrix demonstrate how these composites are characterized for their electro-optical performance. scientific.net

The stability and temperature range of liquid crystal phases are highly sensitive to molecular structure. For phenyl benzoate derivatives, key structural factors include the terminal chains, lateral substituents, and the nature of the rigid core. bohrium.com

Influence of Terminal Alkyl Chains: The length of the terminal alkyl groups (such as the ethyl group in this compound) has a profound effect on mesomorphic behavior. Generally, increasing the chain length enhances the molecule's length-to-breadth ratio and polarizability, which tends to stabilize mesophases and increase the clearing point (the temperature of transition to the isotropic liquid). benthamdirect.combenthamscience.com However, this can also favor the formation of more ordered smectic phases over nematic ones. researchgate.net

Table 1: Effect of Terminal Chain Length on Mesophase Behavior in a Representative Phenyl Benzoate Series This table presents illustrative data for a homologous series of 4-alkoxyphenylazo-4′-phenyl-4′′-alkoxybenzoates to demonstrate the general principle of how alkyl chain length affects phase transition temperatures. The values are representative and sourced from studies on analogous systems.

| No. of Carbons in Alkoxy Chain (n) | Melting Point (°C) | Smectic-Nematic/Isotropic (°C) | Nematic-Isotropic (°C) | Mesophase Range (°C) |

| 8 | 125 | - | 165 | 40 (N) |

| 10 | 122 | 135 | 162 | 40 (Sm+N) |

| 12 | 118 | 145 | 158 | 40 (Sm+N) |

| 14 | 115 | 150 | - | 35 (Sm) |

| 16 | 112 | 152 | - | 40 (Sm) |

| Data is illustrative, based on trends described in literature. tandfonline.comresearchgate.net |

Influence of Lateral Substitution: Attaching atoms or groups (e.g., fluoro, chloro, methyl) to the side of the phenyl rings disrupts the linear shape of the molecule. tandfonline.comtandfonline.com This generally lowers the melting point and can decrease the stability of the mesophase by interfering with molecular packing. benthamdirect.comtandfonline.com

Polymer-Dispersed Liquid Crystal (PDLC) Systems

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for technologies like optical switching and frequency conversion. The basic phenyl benzoate structure can serve as a scaffold for creating molecules with significant NLO properties. While this compound itself is not expected to be a strong NLO material, its derivatives can be engineered for this purpose. jcsp.org.pk

The key to creating NLO activity in these organic molecules is to introduce strong electron-donating and electron-accepting groups at opposite ends of the π-conjugated system. This creates a large change in dipole moment upon excitation, leading to high molecular hyperpolarizability (β), a measure of NLO activity. jcsp.org.pkmetall-mater-eng.com Computational studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new compounds and guide synthetic efforts. nih.gov

Table 2: Calculated Nonlinear Optical Properties of Representative Organic Compounds This table shows calculated NLO data for different classes of organic compounds to illustrate the range of properties achievable through molecular design. The values are for comparison and are not specific to this compound.

| Compound Type/Example | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) | Reference |

| p-Nitroaniline (Reference) | ~17 x 10⁻³⁰ | - | jcsp.org.pk |

| Substituted Alkylaminophenol | ~34 x 10⁻³⁰ | - | jcsp.org.pk |

| 4-Chloro-2-((Phenylimino)methyl)phenol | - | 4.07 x 10⁻³⁶ (from χ³) | metall-mater-eng.com |

| Substituted 1,2,4-Triazole Derivative (7c) | 6.317 x 10⁻³⁰ | 4.314 x 10⁻³⁵ | nih.gov |

| esu: electrostatic units |

Theoretical Prediction of First and Second Hyperpolarizabilities

There is no specific literature detailing the theoretical prediction of the first and second hyperpolarizabilities of this compound. However, studies on similar molecules, such as chalcone (B49325) derivatives containing a phenyl or ethylphenyl group, have shown significant nonlinear optical (NLO) properties. For instance, theoretical calculations on compounds like (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one have been performed to understand their potential as NLO materials. researchgate.netanalis.com.my

In a broader context, research on donor-π-acceptor systems based on other benzoate derivatives highlights the potential for significant hyperpolarizability. For example, in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives demonstrated substantial static first and second hyperpolarizabilities, with values ranging from 31.7–86.5 × 10⁻³⁰ and 84.4–273 × 10⁻³⁶ electrostatic units (esu), respectively. royalsocietypublishing.orgnih.gov These values are significantly greater than those of the prototypical NLO molecule, para-nitroaniline. royalsocietypublishing.org Such studies underscore the importance of the molecular structure, particularly the presence of electron-donating and accepting groups, in determining the NLO response. nih.gov

Effects of Substituents on NLO Response

The specific effects of the ethyl and benzoate groups as substituents on the NLO response of the core phenyl structure in this compound have not been explicitly detailed in available research. However, general principles of NLO materials suggest that the interplay between electron-donating and electron-withdrawing groups is crucial. In the case of this compound, the ethyl group is a weak electron-donating group, while the benzoate group's electronic influence is more complex.

A study on a wide set of substituted phenyl benzoates with the general structure p-Y-C₆H₄CO₂C₆H₄-p-X demonstrated that electronic effects of remote aromatic ring substituents systematically modify the sensitivity of the carbonyl group. nih.gov This study revealed a cross-interaction between the substituents on the two phenyl rings, where electron-withdrawing substituents in one ring decrease the sensitivity of the carbonyl carbon's NMR chemical shift to substitution on the other ring, and electron-donating substituents have the inverse effect. nih.gov This suggests that even subtle changes in substituent patterns on the phenyl benzoate framework can significantly tune the electronic properties relevant to the NLO response.

Furthermore, research on derivatives of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) has shown that replacing the methoxy (B1213986) group with stronger electron donors, such as a pyrrolyl group, can significantly enhance the NLO activities. royalsocietypublishing.orgnih.gov This highlights the principle that strategic substitution is a key method for optimizing the NLO properties of organic molecules. nih.gov

Potential for NLO Materials Development

The potential of this compound for NLO materials development remains speculative due to the lack of direct experimental or theoretical data. However, based on the characteristics of related compounds, some inferences can be drawn. Phenyl benzoate derivatives are known to form the core of some nematic liquid crystals, which possess useful optical properties. The development of NLO materials often focuses on creating molecules with large hyperpolarizabilities, which is a feature of many donor-acceptor organic compounds. analis.com.myresearchgate.net

For instance, polymers containing benzoate structures with chromophores have been synthesized and shown to exhibit excellent quadratic NLO properties, making them promising for optoelectronic and photonic devices. mdpi.com While this compound itself is a simple molecule, it could serve as a precursor or a building block for more complex NLO-active materials, such as polymers or liquid crystals. mdpi.com

Charge Transport and Luminescence Characteristics

Direct experimental or theoretical studies on the charge transport and luminescence characteristics of this compound are not available in the reviewed literature. To provide context, the following sections discuss these properties in related benzoate-containing compounds.

Enhancement of Hole and Electron Transport Rates

No data exists specifically for this compound. However, theoretical studies on metal complexes of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) have shown that complexation with transition metals can significantly enhance charge transport rates. nih.govrsc.org For example, the hole transport rate of a platinum complex of EMAB was found to be 44 times greater than that of the uncomplexed EMAB molecule, and the electron transport rate was four times greater. nih.govrsc.org The calculated charge mobility for holes and electrons in the platinum complex were 19.182 cm² V⁻¹ s⁻¹ and 1.431 cm² V⁻¹ s⁻¹, respectively, compared to 0.411 cm² V⁻¹ s⁻¹ and 0.343 cm² V⁻¹ s⁻¹ for EMAB. nih.govrsc.org These findings suggest that the charge transport properties of benzoate-containing Schiff bases can be tuned through complexation. nih.govrsc.org

Luminescence Properties in Organic Light Emitting Diodes (OLEDs)

There is no specific information on the luminescence properties of this compound in OLEDs. Research on related compounds, such as metal complexes of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), has been conducted to evaluate their potential for OLED applications. nih.govrsc.orgnih.gov These studies indicate that complexation can modify the OLED properties, making them better precursors for the electronics industry. rsc.orgnih.gov The investigation of such compounds is often driven by the search for new materials for use in the emissive layers of OLEDs. researchgate.net

Application in Organic Solar Cells (OSCs)

Direct research on the application of this compound in organic solar cells is not present in the available literature. However, the potential of related benzoate derivatives has been explored theoretically. For instance, the OSC properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its metal complexes were studied by comparing their HOMO/LUMO energy levels with those of common materials used in organic solar cells like (6,6)-phenyl-C₆₁-butyric acid methyl ester (PCBM) and poly(3-hexylthiophene) (P3HT). nih.govrsc.org The study found that complexation significantly reduced the energy gap of EMAB and that the HOMO and LUMO energy levels were suitable for electron donation to PCBM, a common acceptor in OSCs. nih.govrsc.org The open-circuit voltage (Voc) values for these complexes were also found to be in a practical range for OSC applications. nih.govrsc.orgnih.gov

Phosphorescence Enhancement in Molecular Systems

The phenomenon of room-temperature phosphorescence (RTP) in purely organic materials is of significant interest for applications in sensing, imaging, and lighting. The primary challenge in achieving efficient RTP is the suppression of non-radiative decay pathways that quench the long-lived triplet excited states of phosphorescent molecules. A common and effective strategy is to embed the phosphor (guest) into a rigid matrix (host), which physically restricts molecular vibrations and protects the triplet excitons from quenching by molecular oxygen.

Phenyl Benzoate Matrices for Room-Temperature Phosphorescence

Phenyl benzoate (PhB) and structurally related compounds have emerged as effective host matrices for facilitating room-temperature phosphorescence in guest molecules. The efficacy of the PhB matrix lies in its ability to form a crystalline, rigid environment upon cooling from a melt or crystallization from a solution. This rigid lattice minimizes the vibrational and rotational motions of the embedded guest molecules, thereby reducing the rate of non-radiative decay (knr) and allowing the radiative decay from the triplet state (phosphorescence) to be observed at room temperature. rsc.orgpku.edu.cn

The general mechanism involves dissolving a small amount of a phosphorescent guest into the phenyl benzoate host, melting the mixture, and then allowing it to cool and solidify. This process, known as melt-casting, creates a doped material where the guest molecules are isolated within the rigid PhB crystalline structure. rsc.org The carbonyl groups and phenyl rings of the benzoate matrix can also engage in intermolecular interactions, such as dipole-dipole interactions, with the guest molecule, which can enhance intersystem crossing (ISC) from the singlet excited state to the triplet excited state. doi.org

While research has prominently featured unsubstituted phenyl benzoate, other derivatives like 4-pentylphenyl 4-methylbenzoate have also been used as matrix materials, indicating that alkyl-substituted phenyl benzoates can serve a similar function. rsc.org These matrices effectively suppress molecular motion and protect the triplet states of the dopant, leading to significant afterglow properties. doi.org For instance, pyrylium (B1242799) salts doped into PhB matrices exhibit notable afterglow, where the matrix inhibits non-radiative decay and quenching of the triplet states. doi.org The choice of matrix is crucial, as demonstrated by the observation that without the PhB matrix, certain iodinated compounds show insignificant afterglow. rsc.org

The properties of the triplet excited states can be studied through phosphorescence experiments at varying temperatures. For example, pyrylium-PhB doped samples show a yellow afterglow at 77 K, with a phosphorescence emission band ranging from 450 nm to 700 nm. doi.org This demonstrates the role of the matrix in stabilizing the triplet states, which is a fundamental requirement for achieving RTP.

Chiral Stationary Phases for Enantiomeric Resolution

Enantiomeric resolution, the separation of a racemic mixture into its individual enantiomers, is a critical process in the pharmaceutical, chemical, and agricultural industries. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for this purpose. scirp.org The fundamental principle of chiral HPLC relies on the differential interaction between the two enantiomers of the analyte and the chiral selector that constitutes the stationary phase.

Application in Chromatographic Separations

Simple, achiral molecules like this compound are not themselves used as chiral stationary phases. Instead, the "benzoate" functional group is a key component in a major class of widely used CSPs, where various substituted benzoates are chemically bonded to a chiral polymer backbone, most commonly a polysaccharide like cellulose (B213188) or amylose. asianpubs.org

One of the most successful examples is cellulose tris(4-methylphenyl benzoate), commercially known as Chiralcel OJ. tandfonline.comtandfonline.comoup.com In this CSP, the chiral recognition ability arises not from the benzoate derivative alone, but from the complex three-dimensional chiral structure created by the helical arrangement of the cellulose polymer and the specific orientation of the benzoate side chains. The substituents on the phenyl rings of the benzoate moieties are critical, as they influence the electronic and steric environment of the chiral cavities within the CSP. asianpubs.org An electron-donating group like a methyl substituent can increase the electron density on the carbonyl oxygen, leading to stronger interactions with analytes. asianpubs.org

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking between the aromatic rings of the CSP and the analyte, and steric hindrance. The analyte fits into a chiral cavity or groove on the surface of the CSP, and the subtle differences in how each enantiomer fits and interacts lead to different retention times, thus enabling their separation. tandfonline.com

The effectiveness of such separations is quantified by several parameters, as illustrated in the table below, which summarizes the successful resolution of racemic thalidomide (B1683933) using a cellulose tris(4-methylphenyl benzoate) CSP. tandfonline.comtandfonline.com

| Parameter | Value |

| Analyte | Racemic Thalidomide |

| Chiral Stationary Phase | Cellulose Tris(4-methylphenyl benzoate) (Chiralcel OJ) |

| Mobile Phase | Hexane:Ethanol (B145695) (50:50) |

| Flow Rate | 1.0 mL/min |

| Temperature | 23°C |

| Capacity Factor (k') for R-(+)-thalidomide | 9.67 |

| Separation Factor (α) | 1.54 |

| Resolution Factor (Rs) | 15.05 |

| This interactive table is based on data from the direct liquid chromatographic resolution of racemic thalidomide. tandfonline.comtandfonline.com |

This data highlights the high degree of enantioselectivity that can be achieved. A high separation factor (α) indicates a significant difference in the affinity of the two enantiomers for the CSP, and a large resolution factor (Rs) signifies a complete, baseline separation. tandfonline.comtandfonline.com This methodology has proven effective for separating a wide range of chiral compounds, including glutethimide and its metabolites. oup.com

Structure Property Relationships and Design Principles

Correlations Between Molecular Architecture and Functional Properties

The core structure of 4-Ethylphenyl benzoate (B1203000) consists of a rigid biphenyl-like core connected by an ester linkage. This rigid core is a key contributor to the formation of mesophases, the state of matter between a conventional liquid and a solid crystal. The linearity of the molecule is a significant factor; a more linear shape facilitates the parallel alignment of molecules, which is a prerequisite for liquid crystallinity.

The properties of benzoate-based materials are not solely dependent on the rigid core but are also significantly influenced by the terminal flexible chains attached to it. As the length of a flexible terminal chain, such as an alkyl or alkoxy group, increases, the molecules have a greater tendency to orient in a parallel fashion. frontiersin.org This can affect the type and stability of the liquid crystal phases. For instance, in some homologous series of liquid crystals, shorter terminal chains may favor the formation of a nematic phase, while longer chains can lead to the emergence of smectic phases. mdpi.comresearchgate.net

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in corroborating experimental findings. These computational methods help in understanding the relationship between molecular geometry and mesomorphic behavior, indicating that factors like the planarity of the molecular structure are essential for thermal stability. nih.gov

Rational Design of Novel Benzoate-Based Materials

The rational design of new materials based on the benzoate structure, including derivatives of 4-Ethylphenyl benzoate, is a key area of research in materials science. figshare.comfigshare.comtdx.catrsc.orgmdpi.com By systematically modifying the molecular structure, it is possible to tailor the material's properties for specific applications, such as in liquid crystal displays (LCDs), optical sensors, and other advanced technologies.

Computational modeling plays a significant role in the rational design process. By predicting the properties of yet-to-be-synthesized molecules, researchers can prioritize synthetic efforts on the most promising candidates. mdpi.commjgubermanpfeffer.org For instance, DFT calculations can provide insights into how different substituents will affect the molecule's geometry, polarity, and ultimately its mesomorphic and electronic properties. researchgate.net This predictive capability accelerates the discovery of new materials with desired functionalities.

The following table showcases examples of how structural modifications in benzoate-based systems, a class of compounds to which this compound belongs, can influence their mesomorphic properties.

| Compound Series | Structural Modification | Effect on Mesomorphic Properties |

| Phenyl 4-Benzoyloxybenzoates | Introduction of unsymmetrical structures | Lowered crystal-to-mesophase transition temperatures and increased mesomorphic range. tandfonline.com |

| Biphenyl (B1667301) Benzoate Chalcones | Variation of terminal alkyl chains | Shorter chains favor nematic phases, which diminish as chain length increases. researchgate.net |

| Azobenzene-based Liquid Crystals | Introduction of different terminal polar groups | Mesomorphic behavior varies from purely nematogenic to exhibiting smectic phases depending on the substituent. nih.gov |

Influence of Terminal Moieties and Side Chains on Mesomorphic Behavior

The terminal groups and side chains attached to the core of a mesogenic molecule like this compound have a profound impact on its liquid crystalline (mesomorphic) behavior. researchgate.net The ethyl group in this compound is a short alkyl chain that influences the molecule's melting point and the stability of its potential mesophases.

The introduction of lateral substituents (groups attached to the side of the molecular core) also has a significant effect. These substituents can increase the width of the molecule, which generally disrupts the molecular packing and reduces the stability of the mesophase. frontiersin.org However, the specific nature and position of the lateral group are crucial. For example, the introduction of a lateral chloro group has been shown to influence both the conformation and the mesomorphic properties of Schiff base esters. mdpi.com

The table below provides examples from the literature illustrating the effect of terminal chains on the mesomorphic properties of related compounds.

| Compound Series | Terminal Chain Modification | Observed Effect on Mesomorphism |

| 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(alkoxy)benzoates | Increase in alkoxy chain length (from 6 to 12 carbons) | All derivatives exhibited an enantiotropic nematic mesophase. frontiersin.org |

| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate | Increase in alkoxy chain length (from 6 to 12 carbons) | Shorter chains showed only a nematic phase, while the longest chain member (F12) exhibited both a monotropic smectic A phase and an enantiotropic nematic phase. frontiersin.org |

| 4-(4-Substituted phenylazo)-1-naphthyl 4-alkoxybenzoates | Variation of terminal alkoxy chain length (from 8 to 14 carbons) within series with different terminal substituents (CH3O, CH3, Cl, NO2) | A steady decrease in the nematic-isotropic transition temperature was observed with increasing alkoxy chain length. researchgate.net |

Impact of Electron-Donating and Electron-Withdrawing Groups on Electronic Properties

The electronic properties of phenyl benzoate derivatives are highly sensitive to the presence of electron-donating and electron-withdrawing groups on the aromatic rings. reddit.com These substituents can alter the electron density distribution within the molecule, which in turn affects properties such as the dipole moment, polarizability, and the energy of the frontier molecular orbitals (HOMO and LUMO). acs.orgnih.gov

In the case of this compound, the ethyl group is a weak electron-donating group. The introduction of stronger electron-donating groups (like methoxy (B1213986), -OCH3) or electron-withdrawing groups (like nitro, -NO2 or cyano, -CN) at the para-position of either phenyl ring would significantly modify the electronic characteristics. semanticscholar.org

Studies on substituted phenyl benzoates have shown that electron-withdrawing substituents cause a shielding effect on the carbonyl carbon in 13C NMR spectroscopy, while electron-donating groups have the opposite effect. acs.orgnih.gov This indicates a clear electronic interplay between the substituents on the two aromatic rings. Electron-withdrawing groups in one ring can decrease the sensitivity of the carbonyl group to substituent effects in the other ring. acs.orgnih.gov

The electronic nature of the substituents also influences the stability of the mesophases. Generally, substituents that increase the polarity and polarizability of the molecule tend to enhance the stability of the liquid crystal phase. nih.gov For example, in a series of azobenzene-based liquid crystals, compounds with terminal electron-donating groups like methoxy exhibited higher nematic-isotropic transition temperatures compared to those with electron-withdrawing groups like fluorine or chlorine. nih.gov

The following table summarizes the general effects of electron-donating and electron-withdrawing groups on the electronic and mesomorphic properties of phenyl benzoate-type structures.

| Substituent Type | Example Groups | General Effect on Electronic Properties | General Effect on Mesomorphic Stability |

| Electron-Donating | -OCH3, -CH3, -N(CH3)2 | Increase electron density in the aromatic system. semanticscholar.org | Often increases mesophase stability due to increased polarity/polarizability. nih.gov |

| Electron-Withdrawing | -NO2, -CN, -Cl, -F | Decrease electron density in the aromatic system. semanticscholar.org | Can have varied effects, sometimes decreasing stability compared to donating groups. nih.gov |

This detailed analysis of the structure-property relationships in this compound and related compounds underscores the power of molecular engineering in creating advanced materials with tailored functionalities.

Future Directions and Emerging Research Avenues

Advanced Synthesis Techniques and Catalysis

The traditional synthesis of benzoate (B1203000) esters, including 4-Ethylphenyl benzoate, typically involves the Fischer-Speier esterification of benzoic acid with the corresponding phenol (B47542) or the Schotten-Baumann reaction of a benzoyl chloride with a phenol. While effective, these methods often require harsh conditions and can generate significant waste. Future research is poised to explore more sophisticated and sustainable synthetic routes.

Emerging trends in organic synthesis suggest several advanced techniques that could be applied to the production of this compound:

Catalytic Esterification: The development of novel catalysts is a cornerstone of modern organic synthesis. For this compound, research could focus on employing solid acid catalysts, such as zeolites or functionalized resins, which offer advantages like reusability and reduced corrosive waste compared to traditional mineral acids like sulfuric acid.

Transition-Metal Catalyzed Cross-Coupling: Inspired by the synthesis of complex biaryl compounds, researchers could investigate palladium or nickel-catalyzed cross-coupling reactions. For instance, a potential route could involve the coupling of a 4-ethylphenylboronic acid with a suitable benzoate-derived partner. While this is a more complex approach, it offers a high degree of control and could be adapted for the synthesis of a wide library of substituted phenyl benzoates.

Enzymatic Catalysis: Biocatalysis, utilizing enzymes like lipases, presents a green and highly selective alternative for ester synthesis. The application of immobilized lipases in non-aqueous media could enable the synthesis of this compound under mild conditions with high purity and minimal byproducts. This approach is particularly attractive for producing compounds for biological or electronic applications where high purity is paramount.

Continuous Flow Synthesis: Moving from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and scalability. A future research direction would be to develop a continuous flow process for the synthesis of this compound, potentially integrating one of the aforementioned catalytic methods.

Exploration of New Functional Properties

Phenyl benzoate derivatives are a well-studied class of compounds, known for a variety of functional properties, most notably as liquid crystals. The specific substitution pattern of this compound suggests it may possess interesting and underexplored functionalities.

Liquid Crystalline Properties: The elongated, rigid structure of many phenyl benzoates is a key feature for the formation of liquid crystal phases. Research on related compounds like 4-Pentylphenyl 4-methylbenzoate has shown that these materials can exhibit nematic liquid crystal phases, which are crucial for applications in liquid-crystal displays (LCDs). ossila.com Future studies on this compound should include its synthesis and characterization by techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to determine if it exhibits mesophases and to identify their transition temperatures. The effect of the ethyl group on the stability and temperature range of any potential liquid crystal phases would be of fundamental interest. tandfonline.com